molecular formula C13H14O2 B14383805 Methyl 5-(4-methylphenyl)penta-2,4-dienoate CAS No. 89812-60-2

Methyl 5-(4-methylphenyl)penta-2,4-dienoate

Cat. No.: B14383805
CAS No.: 89812-60-2
M. Wt: 202.25 g/mol
InChI Key: AFIYPUOWNKCBEX-UHFFFAOYSA-N
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Description

Methyl 5-(4-methylphenyl)penta-2,4-dienoate is an organic compound with the molecular formula C13H14O2 It is a derivative of penta-2,4-dienoic acid, where the hydrogen atom at the fifth position is replaced by a 4-methylphenyl group, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methylphenyl)penta-2,4-dienoate typically involves the esterification of 5-(4-methylphenyl)penta-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methylphenyl)penta-2,4-dienoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of 5-(4-methylphenyl)penta-2,4-dienoic acid or corresponding ketones.

    Reduction: Formation of saturated esters.

    Substitution: Formation of substituted derivatives at the benzylic position.

Scientific Research Applications

Methyl 5-(4-methylphenyl)penta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methylphenyl)penta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Similar structure with a benzo[d][1,3]dioxol-5-yl group instead of a 4-methylphenyl group.

    Methyl (2E,4E)-5-Anilino-4-(methoxycarbonyl)penta-2,4-dienoate: Contains an anilino group and a methoxycarbonyl group.

Uniqueness

Methyl 5-(4-methylphenyl)penta-2,4-dienoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

89812-60-2

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 5-(4-methylphenyl)penta-2,4-dienoate

InChI

InChI=1S/C13H14O2/c1-11-7-9-12(10-8-11)5-3-4-6-13(14)15-2/h3-10H,1-2H3

InChI Key

AFIYPUOWNKCBEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC=CC(=O)OC

Origin of Product

United States

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